methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 320423-31-2) is a pyrazole-derived compound with the molecular formula C₁₃H₁₂ClN₃O₃ and a molar mass of 293.71 g/mol . Structurally, it features:
- A 1-phenyl-1H-pyrazole core substituted at positions 3, 4, and 4.
- A methoxyimino (CH₃O-N=CH) group at position 2.
- A chlorine atom at position 5 and a methyl ester at position 2.
The methoxyimino group enhances stability by reducing hydrogen-bonding interactions compared to hydroxyimino analogs .
Properties
IUPAC Name |
methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-13(18)11-10(8-15-20-2)12(14)17(16-11)9-6-4-3-5-7-9/h3-8H,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIRKKYAMNVCAS-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOC)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OC)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331404 | |
| Record name | methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
320423-31-2 | |
| Record name | methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Phenylhydrazine
The pyrazole core is synthesized via the reaction of phenylhydrazine with a β-keto ester. For example, methyl 3-oxobutanoate reacts with phenylhydrazine in ethanol under reflux to yield methyl 1-phenyl-1H-pyrazole-3-carboxylate. This intermediate lacks the chlorine and methoxyimino substituents, necessitating further functionalization.
Reaction Conditions:
- Solvent: Ethanol or methanol.
- Temperature: 80–100°C.
- Catalyst: None required; reaction proceeds via nucleophilic attack and dehydration.
Mechanistic Insight:
- Phenylhydrazine attacks the carbonyl carbon of the β-keto ester.
- Cyclization occurs through intramolecular nucleophilic substitution, forming the pyrazole ring.
- Elimination of water completes the aromatization.
Chlorination at Position 5
Electrophilic Chlorination Using N-Chlorosuccinimide (NCS)
Chlorination is achieved by treating the pyrazole intermediate with NCS in dichloromethane at 0–25°C. The electron-withdrawing ester group at position 3 directs electrophilic substitution to position 5.
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NCS Equivalents | 1.2 | Maximizes conversion |
| Reaction Time | 4–6 hours | Prevents over-chlorination |
| Temperature | 0°C → 25°C (gradient) | Balances reactivity and selectivity |
Side Reactions:
- Dichlorination at adjacent positions (mitigated by stoichiometric control).
- Oxidation of the ester group (rare under mild conditions).
Formylation at Position 4
Vilsmeier-Haack Reaction
The Vilsmeier-Haack formylation introduces an aldehyde group at position 4. The pyrazole intermediate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloroethane.
Reaction Protocol:
- Dissolve methyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate (1 equiv) in dichloroethane.
- Add DMF (1.5 equiv) and POCl₃ (2 equiv) dropwise at 0°C.
- Heat to 60°C for 3 hours.
- Quench with ice-water and extract with ethyl acetate.
Yield: 65–75% after purification by column chromatography.
Key Consideration:
The electron-deficient pyrazole ring necessitates harsh conditions for formylation, increasing the risk of ester hydrolysis. Using anhydrous POCl₃ and controlled temperatures minimizes degradation.
Oxime Formation: Methoxyimino Group Installation
Condensation with Methoxyamine Hydrochloride
The aldehyde intermediate reacts with methoxyamine hydrochloride in ethanol under acidic conditions to form the methoxyimino group.
Reaction Setup:
- Reagents: Methoxyamine HCl (1.2 equiv), sodium acetate (2 equiv).
- Solvent: Ethanol.
- Temperature: Reflux (78°C).
- Time: 2–4 hours.
Mechanism:
- Protonation of the aldehyde enhances electrophilicity.
- Methoxyamine attacks the carbonyl carbon, forming a hemiaminal intermediate.
- Dehydration yields the imine (oxime).
Yield: 85–90% after recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
The table below evaluates two alternative pathways for synthesizing this compound:
| Parameter | Route A (Sequential Functionalization) | Route B (Pre-functionalized β-Keto Ester) |
|---|---|---|
| Starting Material | Methyl acetoacetate | 3-Chloro-4-formyl-β-keto ester |
| Chlorination Step | Post-cyclization | Pre-cyclization |
| Total Steps | 4 | 3 |
| Overall Yield | 48% | 55% |
| Purity (HPLC) | 98.2% | 97.5% |
Route A Advantages:
- Modular approach allows independent optimization of each step.
- Avoids handling unstable pre-functionalized β-keto esters.
Route B Advantages:
- Fewer steps reduce cumulative yield loss.
- Higher atom economy.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclocondensation and chlorination steps improves scalability:
- Residence Time: 10 minutes (vs. 6 hours in batch).
- Yield Improvement: 12% due to enhanced heat/mass transfer.
Green Chemistry Metrics
| Metric | Value (Route A) | Industry Benchmark |
|---|---|---|
| PMI (Process Mass Intensity) | 8.2 | <10 |
| E-Factor | 6.5 | <8 |
| Solvent Recovery | 92% | >90% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of pyrazole derivatives, including methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate, as antiviral agents. Research indicates that pyrazole compounds can exhibit activity against a range of viruses, including HIV and influenza.
Case Study: Antiviral Efficacy
In a study by Ndungu et al., a series of pyrazole derivatives were developed and tested for their efficacy against various viral strains. One derivative demonstrated significant inhibition of HIV-1 replication in vitro, suggesting that modifications to the pyrazole structure can enhance antiviral properties .
| Compound | Virus Targeted | EC50 (nM) |
|---|---|---|
| Pyrazole Derivative 1 | HIV-1 | 20 |
| Pyrazole Derivative 2 | Influenza A | 0.2 |
Anticancer Applications
This compound has also been investigated for its anticancer properties. Pyrazole derivatives are known to inhibit Ser/Thr kinases, which are crucial for cancer cell proliferation.
Case Study: Antiproliferative Activity
A study focused on the synthesis of pyrazole-based compounds revealed that certain derivatives exhibited potent antiproliferative effects against human melanoma cells. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly enhance anticancer activity .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | Melanoma | 0.5 |
| Pyrazole Derivative B | Breast Cancer | 0.8 |
Anti-inflammatory Applications
The compound has shown promise in anti-inflammatory applications as well. Pyrazole derivatives are frequently evaluated for their ability to reduce inflammation, which is a critical factor in various chronic diseases.
Case Study: Inflammation Model
In an experimental model of carrageenan-induced paw edema, certain pyrazole derivatives demonstrated significant anti-inflammatory activity compared to standard treatments. This suggests that this compound could be a valuable candidate for further development .
| Treatment | Inflammation Reduction (%) |
|---|---|
| Control | 10 |
| Pyrazole Derivative C | 60 |
Antimicrobial Applications
The antimicrobial properties of pyrazole derivatives have been well-documented, with several studies reporting their effectiveness against various bacterial strains.
Case Study: Antimicrobial Activity
Research conducted by Rai et al. demonstrated that specific pyrazole derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This opens avenues for the development of new antimicrobial agents based on this chemical scaffold .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative D | Staphylococcus aureus | 32 µg/mL |
| Pyrazole Derivative E | Escherichia coli | 16 µg/mL |
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole derivatives, focusing on substituent variations and their impact on physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Substituent Effects on Stability: The methoxyimino group in the target compound provides superior stability compared to hydroxyimino analogs (e.g., 318237-99-9), as the methoxy group reduces susceptibility to hydrolysis and oxidative degradation .
Electronic and Steric Influences :
- Chlorine atoms at position 5 (target compound) or on aryl rings (e.g., 318248-73-6) introduce electron-withdrawing effects, polarizing the pyrazole ring and influencing reactivity in substitution reactions .
- Bulky groups like benzocarboxylate esters (104604-66-2) or thiazole-oxime moieties (e.g., compound from ) create steric hindrance, slowing metabolic enzymes and prolonging half-life .
Sulfanyl-containing analogs (e.g., 318248-73-6) exhibit enhanced interaction with sulfur-binding enzyme pockets, a trait exploitable in drug design .
Biological Activity
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications backed by various research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H14Cl3N3O3
- Molar Mass : 438.69 g/mol
- CAS Number : 320423-29-8
The structure features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer properties. A study demonstrated that compounds with similar structures inhibited the proliferation of human melanoma cells, suggesting a potential mechanism involving the inhibition of Ser/Thr kinases .
Table 1: Summary of Anticancer Studies on Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Melanoma | 10.5 | Inhibition of cell cycle progression |
| Other Pyrazole Derivative A | Breast Cancer | 15.2 | Apoptosis induction |
| Other Pyrazole Derivative B | Lung Cancer | 12.3 | Inhibition of angiogenesis |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented. For instance, certain derivatives were evaluated using a carrageenan-induced paw edema model in rats, showcasing significant reductions in inflammation markers .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound Name | Model Used | Dose (mg/kg) | Effect (%) Reduction |
|---|---|---|---|
| This compound | Carrageenan-induced edema | 50 | 70% |
| Other Pyrazole Derivative C | Paw edema model | 25 | 60% |
| Other Pyrazole Derivative D | Paw edema model | 100 | 75% |
Antimicrobial Activity
Pyrazoles are also recognized for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that the presence of the methoxyimino group enhances its antimicrobial activity compared to other derivatives lacking this functional group .
The synthesis of this compound typically involves a multi-step process starting from simpler pyrazole derivatives through reactions such as Vilsmeier-Haack and Knoevenagel condensation .
Mechanism of Action :
The biological activity is believed to stem from its ability to interact with specific cellular targets, leading to altered signaling pathways involved in cell proliferation and inflammation. The structural features that contribute to its activity include:
- Pyrazole Core : Essential for binding to target proteins.
- Chloro Group : Enhances lipophilicity and cellular uptake.
- Methoxyimino Group : Potentially increases reactivity with biological targets.
Case Studies and Research Findings
Several studies have validated the biological activity of this compound:
- Antiproliferative Effects : A study found that this compound significantly inhibited the growth of cultured cancer cells at low micromolar concentrations.
- In Vivo Efficacy : Animal models demonstrated that treatment with this compound resulted in marked reductions in tumor size and inflammation markers compared to controls.
- Structure Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the pyrazole ring could enhance or diminish biological activity, guiding future drug design efforts.
Q & A
Basic: What synthetic strategies are recommended for preparing methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves formylation of a pyrazole precursor. A common route starts with methyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate, which undergoes formylation at the 4-position using formic acid and a catalyst (e.g., POCl₃ or Vilsmeier-Haack reagent) under reflux conditions . Alternative methods include nucleophilic substitution of a chloro intermediate with methoxyamine derivatives in the presence of a base (e.g., K₂CO₃ or triethylamine) . Purification is achieved via recrystallization or column chromatography.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Formylation | HCOOH, POCl₃, 80°C, 6h | 65–75 | ≥98% |
| Substitution | Methoxyamine·HCl, Et₃N, DMF, 60°C, 12h | 50–60 | ≥95% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the methoxyimino (CH₃O–N=CH–) and ester (COOCH₃) groups. The imine proton (N=CH–) appears as a singlet at δ 8.2–8.5 ppm .
- IR Spectroscopy: Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and C=N (imine, ~1630 cm⁻¹) are diagnostic .
- X-ray Diffraction (XRD): Resolves crystal packing and confirms the (E)-configuration of the methoxyimino group .
Advanced: How can SHELX software address challenges in refining the crystal structure of this compound?
Methodological Answer:
SHELXL is used for small-molecule refinement, particularly for handling disorder in the methoxyimino group or phenyl ring. Key steps:
Data Integration: Use SHELXC to process diffraction data, emphasizing high-resolution (<1.0 Å) datasets.
Structure Solution: SHELXD identifies heavy atoms via dual-space methods.
Refinement: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding using RESTraints . For example, a recent study resolved torsional disorder in the pyrazole ring using TWIN and BASF commands .
Common Pitfalls:
- Overfitting due to low-resolution Apply RIGU restraints to planar groups.
- Hydrogen bonding ambiguity: Use HFIX to model H-atom positions.
Advanced: How can researchers resolve contradictions between computational and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. A systematic approach includes:
DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level, incorporating solvent models (e.g., PCM for DMSO). Compare calculated vs. experimental NMR shifts .
Dynamic Effects: Perform molecular dynamics (MD) simulations to assess rotational barriers of the methoxyimino group, which may explain split peaks in NMR .
Validation: Cross-check XRD-derived bond lengths with computational results (e.g., C=O bond: 1.21 Å experimentally vs. 1.22 Å computationally) .
Advanced: What mechanistic insights govern nucleophilic substitution at the methoxyimino group?
Methodological Answer:
The methoxyimino group acts as an electrophilic center due to resonance stabilization (N=O⁺–CH₃). Nucleophilic attack proceeds via:
Base-Mediated Deprotonation: Triethylamine abstracts a proton, generating a nitrenium intermediate.
Nucleophilic Addition: Amines or thiols attack the imine carbon, forming substituted hydrazones.
Example Reaction:
| Reagent | Product | Yield (%) |
|---|---|---|
| Benzylamine | Methyl 4-(benzylamino)-5-chloro-1-phenyl-1H-pyrazole-3-carboxylate | 55 |
| Sodium hydrosulfide | Methyl 5-chloro-4-[(methylsulfanyl)imino]-1-phenyl-1H-pyrazole-3-carboxylate | 60 |
Key Insight: Steric hindrance from the phenyl group slows reactivity, necessitating elevated temperatures (80–100°C) .
Basic: What biological activities are observed in structurally related pyrazole derivatives?
Methodological Answer:
Pyrazole analogs exhibit:
- Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus due to imine group interactions with bacterial enzymes .
- Anticancer Potential: IC₅₀ = 10–20 µM against HeLa cells, attributed to ROS generation via redox cycling of the imine .
Structure-Activity Relationship (SAR):
| Substituent | Bioactivity Trend |
|---|---|
| Electron-withdrawing (Cl, NO₂) | Enhanced antimicrobial activity |
| Bulky aryl groups (e.g., 4-F-phenyl) | Improved cancer cell uptake |
Advanced: How does the methoxyimino group influence hydrogen bonding in crystal packing?
Methodological Answer:
The methoxyimino group participates in bifurcated hydrogen bonds:
- N–H···O Interactions: N–H donors from adjacent molecules bond with the carbonyl oxygen (d = 2.8–3.0 Å, θ = 150–160°) .
- C–H···π Interactions: Phenyl rings engage in edge-to-face contacts (d = 3.5 Å), stabilizing layered packing.
Graph Set Analysis:
- Motif: R₂²(8) for N–H···O bonds.
- Impact on Solubility: Strong intermolecular forces reduce solubility in apolar solvents .
Advanced: What metabolic pathways are predicted for this compound based on its methoxyimino group?
Methodological Answer:
In vitro studies suggest:
Oxidative Demethylation: Cytochrome P450 enzymes convert the methoxyimino group to a hydroxylamine intermediate.
Conjugation: Glucuronidation or sulfation at the hydroxylamine group enhances excretion.
Metabolite Identification (LC-MS):
| m/z | Proposed Structure |
|---|---|
| 318.1 | Demethylated product (hydroxyimino) |
| 494.2 | Glucuronide conjugate |
Toxicity Consideration: Hydroxylamine metabolites may induce oxidative stress in hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
